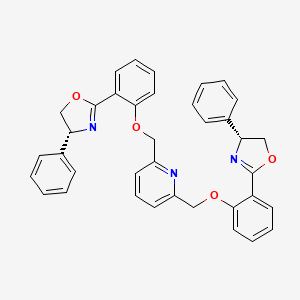
2,6-Bis((2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine core substituted with two oxazoline groups and phenyl rings. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine typically involves multiple steps. One common method starts with the preparation of the oxazoline intermediates, which are then coupled with the pyridine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For example, the oxazoline intermediates can be synthesized through the reaction of amino alcohols with carboxylic acids, followed by cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the purification process may involve techniques such as chromatography and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The phenyl rings and oxazoline groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting oxazolines to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl rings may yield phenolic derivatives, while reduction of the oxazoline groups can produce amino derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: A simpler analog with hydroxymethyl groups instead of oxazoline and phenyl rings.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains triazole rings, offering different chemical properties and applications.
2,6-Bis(1,1-bis(2-pyridyl)ethyl)pyridine: Another pyridine-based ligand with distinct coordination chemistry.
Uniqueness
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine stands out due to its combination of oxazoline and phenyl groups, which provide unique steric and electronic properties. This makes it particularly valuable in forming metal complexes with specific geometries and reactivities, as well as in designing biologically active molecules with targeted effects.
Propiedades
Fórmula molecular |
C37H31N3O4 |
|---|---|
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
(4R)-4-phenyl-2-[2-[[6-[[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]methyl]pyridin-2-yl]methoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C37H31N3O4/c1-3-12-26(13-4-1)32-24-43-36(39-32)30-18-7-9-20-34(30)41-22-28-16-11-17-29(38-28)23-42-35-21-10-8-19-31(35)37-40-33(25-44-37)27-14-5-2-6-15-27/h1-21,32-33H,22-25H2/t32-,33-/m0/s1 |
Clave InChI |
SQKVGMGKNYAZDR-LQJZCPKCSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
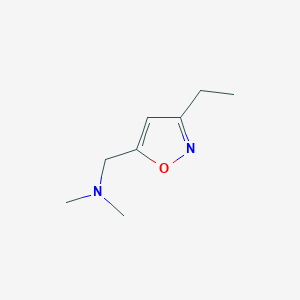
![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
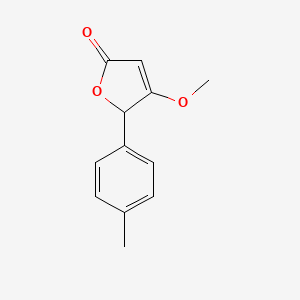

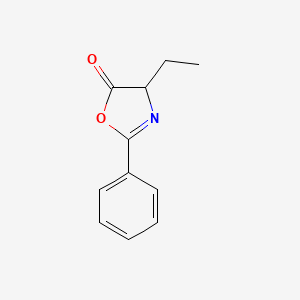
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)

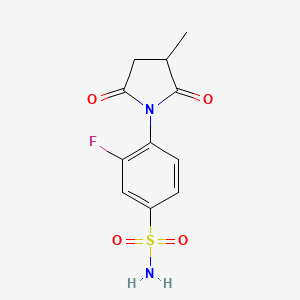


![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)

